molecular formula C8H11NO2 B3047244 (6-(Methoxymethyl)pyridin-2-yl)methanol CAS No. 136133-18-1

(6-(Methoxymethyl)pyridin-2-yl)methanol

Cat. No. B3047244
CAS RN: 136133-18-1
M. Wt: 153.18 g/mol
InChI Key: IYZHLMRMFMVVCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic pathways can yield this compound. One approach involves metal-catalyzed reactions, which have gained prominence in medicinal chemistry. Transition metals like iron, nickel, and ruthenium serve as catalysts in the synthesis of antidepressant molecules, including those structurally related to (6-(Methoxymethyl)pyridin-2-yl)methanol . These metal-catalyzed steps allow for the construction of key structural motifs found in antidepressant drugs, such as tricyclic antidepressants (TCAs) and selective serotonin reuptake inhibitors (SSRIs) .


Molecular Structure Analysis

The molecular formula of This compound is C9H11NO2. Its structure comprises a pyridine ring with a methoxymethyl group (–OCH~3~) attached at position 6 and a hydroxyl group (–OH) at position 2. The cis-relationship between the two aryl rings in the molecule can be inferred from nuclear Overhauser effect spectroscopy (ROESY) data .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including oxidation processes. For instance, copper-catalyzed oxidation of the Csp3-H bond in pyridin-2-yl-methanes can lead to the formation of pyridin-2-yl-methanones. Water serves as the oxidant under mild conditions .

Scientific Research Applications

Nickel Complex Synthesis and Catalysis

  • Catalytic Oligomerization of Ethylene : Nickel complexes with bidentate N,O-type ligands, including those derived from (pyridin-2-yl)methanol, have been synthesized and shown to catalyze ethylene oligomerization. These complexes exhibit high activity and selectivity, producing mostly dimers and trimers of ethylene (Kermagoret & Braunstein, 2008).

Complexes with Multidentate Nitrogen Ligands

  • Photocatalytic Water Reduction : Zinc complexes involving multidentate nitrogen ligands, such as those derived from (pyridin-2-yl)methanol, have been studied for their photocatalytic activities in water reduction. They show promising results in generating hydrogen gas through photocatalytic processes (Bachmann, Guttentag, Spingler & Alberto, 2013).

Synthesis of Novel Organic Compounds

  • Three-Component Synthesis : Novel compounds such as 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile have been synthesized using a three-component reaction involving (pyridin-2-yl)methanol, showcasing its utility in complex organic syntheses (Wu Feng, 2011).

Ligand Displacement Studies

  • Ligand Displacement and Ring Opening : Research on dichloro(pyridine-2-methanolato)gold(III) has revealed insights into the kinetics of ligand displacement and ring opening at oxygen in such complexes. This research provides valuable information about the reactivity and stability of pyridine-2-methanol derivatives in metal complexes (Canovese, Cattalini, Marangoni & Tobe, 1985).

Pyrrolylpyridines Synthesis

  • Synthesis of Pyrrolylpyridines : The compound has been used in the synthesis of pyrrolylpyridines, highlighting its role in the development of heterocyclic compounds that have significant biological activities (Nedolya, Tarasova, Albanov & Trofimov, 2015).

Zinc Complex Catalysis

  • Zinc Complexes in Aldol Reactions : Zinc complexes with (pyridin-2-yl)methanol derivatives have been synthesized and shown to catalyze aldol reactions, a key transformation in organic chemistry (Darbre, Dubs, Rusanov & Stoeckli-Evans, 2002).

properties

IUPAC Name

[6-(methoxymethyl)pyridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-11-6-8-4-2-3-7(5-10)9-8/h2-4,10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZHLMRMFMVVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CC(=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619226
Record name [6-(Methoxymethyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

136133-18-1
Record name 6-(Methoxymethyl)-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136133-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [6-(Methoxymethyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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